

Application of Thalidomide-5-(C6-amine) in Oncology Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Thalidomide-5-(C6-amine)

Cat. No.: B13708994

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Introduction

Thalidomide-5-(C6-amine) is a functionalized derivative of thalidomide, an immunomodulatory drug with established anticancer properties. This compound serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in oncology research. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs) implicated in cancer progression.

Thalidomide-5-(C6-amine) incorporates the thalidomide moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).^{[1][2]} This is connected via a 6-carbon alkyl linker to a terminal amine group. This primary amine provides a versatile reactive handle for conjugation with a ligand that specifically binds to a cancer-associated protein, thereby forming a PROTAC.^{[1][2]} The resulting PROTAC orchestrates the formation of a ternary complex between CRBN, the PROTAC molecule, and the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

These application notes provide an overview of the utility of **Thalidomide-5-(C6-amine)** in oncology research, including its mechanism of action, representative quantitative data for derived PROTACs, and detailed experimental protocols for their synthesis and evaluation.

Data Presentation

The following tables summarize representative quantitative data for thalidomide and PROTACs utilizing thalidomide-based E3 ligase ligands. It is important to note that the specific activity of a PROTAC is highly dependent on the target protein, the warhead (target-binding ligand), and the linker composition. The data presented here are for illustrative purposes to provide a general understanding of the expected potency.

Table 1: Representative Binding Affinity and Degradation Parameters of Thalidomide-Based PROTACs

Parameter	Value	Target Protein	Cell Line	Notes
Binding Affinity (Kd) of Thalidomide to CRBN	~250 nM	Cereblon (CRBN)	N/A	Determined by Isothermal Titration Calorimetry (ITC).[3]
Representative DC50	6.02 nM	SHP2	Various Cancer Cells	DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. This value is for an efficient SHP2 degrader.[4]
Representative Dmax	>90%	Bromodomain Proteins	Various Cancer Cells	Dmax represents the maximum percentage of target protein degradation achievable with the PROTAC.
Time to Onset of Degradation	1 - 5 hours	FBXO22	Jurkat cells	The time required to observe significant protein degradation can vary.[5]

Table 2: Physicochemical Properties of **Thalidomide-5-(C6-amine)**

Property	Value
Molecular Formula	C ₁₉ H ₂₄ N ₄ O ₄ ·HCl[2]
Molecular Weight	408.88 g/mol [6]
Storage Temperature	-20°C[1][2]
Purity	≥95%[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing **Thalidomide-5-(C6-amine)**.

Protocol 1: Synthesis of a PROTAC using Thalidomide-5-(C6-amine)

This protocol describes the conjugation of **Thalidomide-5-(C6-amine)** to a carboxylic acid-functionalized warhead (a ligand for the protein of interest).

Materials:

- **Thalidomide-5-(C6-amine)**
- Carboxylic acid-functionalized warhead (POI ligand)
- Peptide coupling reagents (e.g., HATU, HOBt)
- Organic base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)
- Reaction vessel and magnetic stirrer
- Purification system (e.g., HPLC)
- Analytical instruments (e.g., LC-MS, NMR)

Procedure:

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) and the peptide coupling reagents (e.g., HATU, 1.1 equivalents; HOBT, 1.1 equivalents) in anhydrous DMF.
- **Activation:** Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Coupling:** Add **Thalidomide-5-(C6-amine)** (1.0 equivalent) and an organic base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired PROTAC.
- **Characterization:** Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In vitro Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cancer cells.

Materials:

- Cancer cell line expressing the target protein
- Synthesized PROTAC

- Cell culture medium and supplements
- Proteasome inhibitor (e.g., MG132, as a control)
- Lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- Secondary antibody conjugated to a detection molecule (e.g., HRP)
- Chemiluminescence substrate

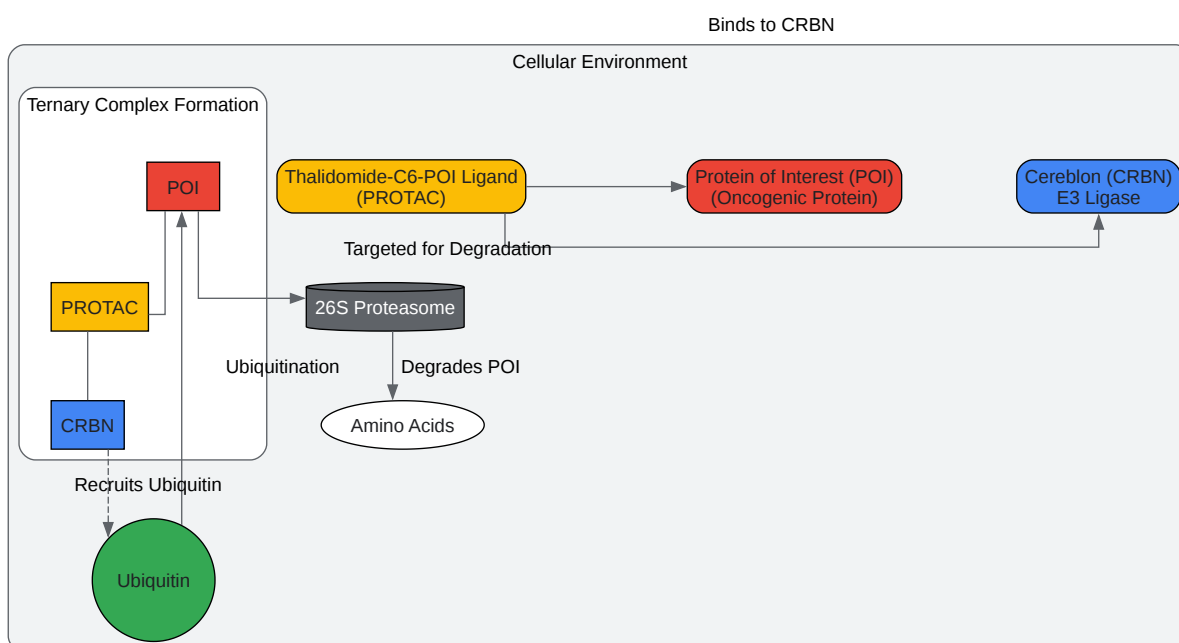
Procedure:

- Cell Seeding: Seed the cancer cells in multi-well plates at an appropriate density and allow them to adhere overnight.
- PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 μ M) for a defined period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
- Proteasome Inhibitor Control: As a control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 μ M MG132) for the last 4-6 hours of the incubation period.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.
- Western Blotting:

- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate secondary antibody.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC_{50} and D_{max} values from the dose-response curve.

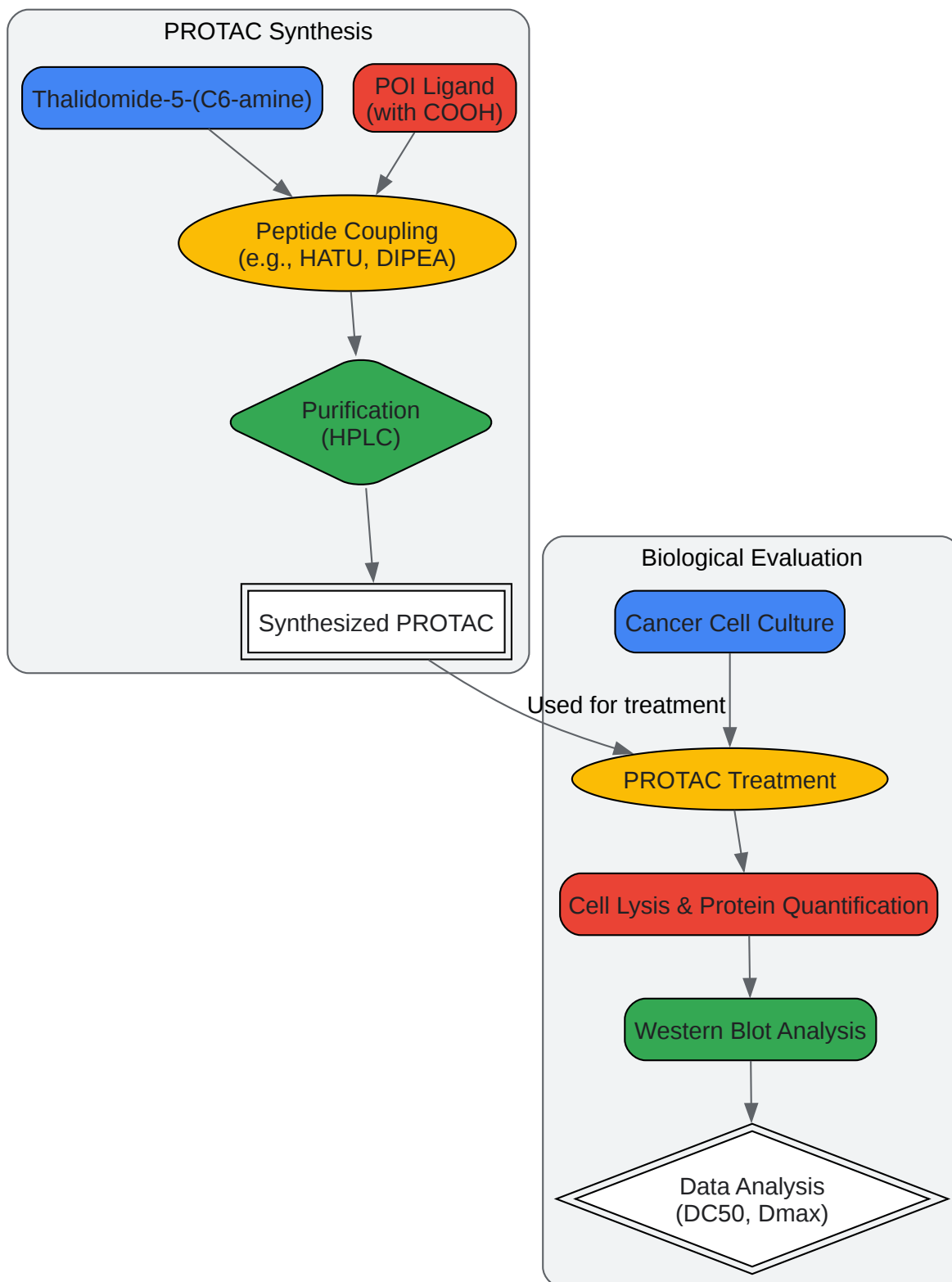
Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.



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Caption: General workflow for the synthesis and evaluation of a PROTAC.

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